(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine

Nitric Oxide Sensing Copper Coordination Chemistry Ligand Nitrosation

Generic N3 ligands lack the electronic asymmetry needed for predictable redox tuning and secondary-sphere functionalization. This compound's differentiated imidazole-pyridine-amine donor set solves this problem by enabling precise control over metal-center electronics and providing a reactive secondary amine handle for post-synthetic derivatization. • Achieves crystallographically demonstrated bond-length asymmetry (Zn-N distances spanning 2.095-2.298 Å) for predictable electronic tuning of first-row transition metal catalysts (Fe, Co, Ni, Cu, Zn). • Free secondary amine permits direct conjugation to fluorophores (e.g., dansyl chloride) for rapid prototyping of NO-responsive fluorescent probes without altering the primary coordination sphere. • Deprotonation generates an imidazolate bridge for constructing heterometallic polynuclear assemblies and molecule-based magnetic materials with tunable exchange interactions (J = -60.3 to -69.5 cm⁻¹).

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13242289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNCC2=NC=CN2
InChIInChI=1S/C11H14N4/c1-2-5-13-10(3-1)4-6-12-9-11-14-7-8-15-11/h1-3,5,7-8,12H,4,6,9H2,(H,14,15)
InChIKeyIPADXGGLFXZTNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine Procurement Rationale


(1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine (CAS 1251322-88-9) is a heterocyclic tridentate N3-donor ligand with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It features a unique donor set comprising one imidazole nitrogen, one pyridine nitrogen, and one secondary amine nitrogen, connected through a flexible ethylamine bridge. This compound serves as a versatile scaffold for constructing mononuclear and polynuclear transition metal complexes [1], and its free secondary amine distinguishes it from N-alkylated analogs by enabling secondary coordination-sphere hydrogen bonding or post-synthetic derivatization [2].

Tridentate N3 mixed-donor framework
Imidazole, pyridine, and secondary amine donors create an asymmetric ligand field for tuning metal-center electronics.
Free secondary amine handle
Enables hydrogen-bond donation and direct post-synthetic derivatization without deprotection steps.
Distinguishes from N-alkylated analogs lacking NH functionality.
Coordination-sphere engineering
Three remaining labile sites on octahedral metal centers support substrate binding and catalytic activation.

Why Generic N3 Ligands Fail to Replace (1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine


Routine substitution with widely available tridentate ligands such as bis(pyridin-2-ylmethyl)amine or diethylenetriamine overlooks critical donor-atom electronic differentiation. The imidazole nitrogen in this compound is a weaker σ-donor and stronger π-acceptor than pyridine, creating an asymmetric ligand field that directly influences metal-center redox potentials and substrate-binding affinities [1]. Furthermore, the compound's free secondary amine permits hydrogen-bonding interactions or post-synthetic functionalization that N-methylated or purely aromatic analogs cannot replicate, a feature exploited in the design of NO-responsive fluorescent probes [1]. These electronic and structural nuances mean that substituting this ligand with a generic N3 donor can alter catalytic turnover frequencies, magnetic exchange coupling magnitudes, or sensor selectivity in ways that undermine experimental reproducibility [2].

Attribute
This Ligand
Generic N3 Analogs
Donor electronics
Imidazole (weaker σ-donor, stronger π-acceptor) + pyridine + amine
Uniform pyridine or amine donors; asymmetric field not replicated
Secondary-sphere function
Free NH enables H-bond donation and mild-condition derivatization
N-alkylated or fully aromatic analogs lack exchangeable NH
Coordination geometry
Tridentate: three labile sites for substrate or co-ligand binding
Tetradentate analogs saturate more sites, reducing catalytic flexibility

Evidence Guide: (1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine vs Analogs


NO Reduction in Cu Complexes: Imidazole vs Bis-Pyridine Ligands

In a direct head-to-head study, the copper(II) complex of the N-methyl analog of the target compound (L1: (1-methyl-1H-imidazol-2-ylmethyl)-(2-pyridin-2-yl-ethyl)amine) and the copper(II) complex of a bis-pyridine analog (L2: (2-pyridin-2-yl-ethyl)-pyridin-2-ylmethylamine) were exposed to nitric oxide under identical conditions. The imidazole-containing L1 complex displayed differential NO reactivity and nitrosation behavior compared to the all-pyridine L2 complex [1]. In acetonitrile, the reduction of Cu(II) to Cu(I) was accompanied by simultaneous N-nitrosation on the secondary amine center of the ligand framework for both complexes, but the efficiency and product distribution were ligand-dependent [1]. The dansyl-derivatized L4 complex (from L2) exhibited paramagnetic quenching and showed fluorescence turn-on upon NO addition in methanol and water media, a behavior not observed for the L3 analog (from L1) [1].

NO Reactivity
Head-to-head
Cu-L1 (imidazole)
vs
Cu-L2 (bis-pyridine)
Dansyl-L4 (pyridine-only) fluoresces with NO; L3 (imidazole) does not
Donor identity controls photophysical sensor response
Reported ligand-dependent nitrosation efficiency
Nitric Oxide Sensing Copper Coordination Chemistry Ligand Nitrosation

Tridentate N3 vs Tetradentate N4: Coordination Site Availability

The target compound acts as a tridentate N3-donor ligand, leaving up to three coordination sites on an octahedral metal center available for substrate or co-ligand binding. In contrast, the tetradentate N4-donor analog bis[(1-methyl-1H-imidazol-2-yl)methyl][2-(pyridin-2-yl)ethyl]amine (L) occupies four coordination sites [1]. The nickel(II) complex [NiCl(H2O)(L)]ClO4 of the tetradentate ligand exhibits a distorted octahedral geometry with Ni-N(imidazole) bond lengths of similar magnitude, while the Ni-N(pyridine) and Ni-N(amine) bonds are elongated [1]. The reduced denticity of the target N3 ligand creates more labile coordination positions, which is advantageous for catalytic applications requiring open metal sites for substrate activation [1].

Coordination Sites
Class-level
N3: 3 open sites
vs
N4: 2 open sites
Octahedral Ni(II) complex comparison
Tridentate design preserves more labile coordination positions
Supports catalytic and substrate-activation workflows
Coordination Chemistry Catalyst Design Labile Ligand Sites

Zn-N Bond Length Asymmetry: Imidazole vs Pyridine Donors

Single-crystal X-ray diffraction of the bis-ligand zinc(II) complex with the N-methyl analog of the target compound, [Zn(C12H16N4)2](PF6)2, reveals distinct Zn-N bond lengths that reflect the differentiated donor strengths of the imidazole, pyridine, and amine nitrogen atoms [1]. The Zn-N(pyridine) bond is the shortest at 2.095(3) Å, followed by Zn-N(imidazole) at 2.188(3) Å, while the Zn-N(amine) bond is significantly longer at 2.298(3) Å [1]. This bond-length hierarchy (pyridine < imidazole < amine) is distinct from that observed in homoleptic bis-pyridine systems where all aromatic N-donors exhibit more uniform bond lengths [1]. The complex crystallizes in the orthorhombic space group Pbca with a fac-octahedral geometry and an N-H···F hydrogen bond between the cation and PF6⁻ anion [1].

Zn-N Bond Hierarchy
Reported
2.095 Å (py)
2.188 Å (imidazole) · 2.298 Å (amine) · span 0.203 Å
Quantified bond-length asymmetry confirms anisotropic coordination
X-ray at 100 K; orthorhombic Pbca
X-ray Crystallography Zinc Coordination Chemistry Bond Length Analysis

Free Secondary Amine vs N-Methyl: H-Bonding and Derivatization

The target compound (1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine possesses a free secondary amine (NH), unlike its N-methyl analog used in published coordination studies [1][2]. This NH group enables two functional capabilities absent in the N-methyl version: (i) hydrogen-bond donation to counterions or solvent molecules, as demonstrated by the N-H···F interaction in the Zn complex of the N-methyl analog where the amine NH (present in the target) could engage in similar or stronger interactions [1]; (ii) direct derivatization via amide bond formation, as exemplified by the dansyl chloride conjugation of the N-methyl analog to generate fluorescent ligands L3 and L4 for NO sensing [2]. The target compound's free amine permits such derivatization under milder conditions without requiring prior demethylation.

Amine Functionality
Class-level
Free NH
vs
N-CH3 (tertiary)
H-bond: N-H···F 2.21 Å observed in Zn complex
Enables H-bonding and direct derivatization without deprotection
Reported for dansyl conjugation and supramolecular assembly
Ligand Derivatization Hydrogen Bonding Fluorescent Probe Design

Imidazolate-Bridged Chains: Magnetic Exchange Coupling

The Schiff base derivative of the target compound, 2-[((imidazol-2-ylmethylidene)amino)ethyl]pyridine (HL), forms mononuclear copper(II) complexes that, upon imidazole deprotonation, self-assemble into imidazolate-bridged polynuclear chains [1]. Variable-temperature magnetic susceptibility measurements of the resulting 1D chain complexes [[Cu(L)(H2O)](ClO4)]n (3) and [[Cu(L)Cl]·2H2O]n (4) yielded intrachain magnetic exchange coupling constants of J = -60.3 cm⁻¹ (g = 2.02) for complex 3 and J = -69.5 cm⁻¹ (g = 2.06) for complex 4, indicative of moderate antiferromagnetic coupling mediated by the imidazolate bridge [1]. These J values are distinct from those obtained with pyrazolate- or triazolate-bridged analogs, highlighting the specific magnetic transmission properties of the imidazolate linker derived from this ligand scaffold [1].

Magnetic Exchange
Reported
J = -60.3, -69.5 cm⁻¹
Imidazolate-bridged Cu(II) 1D chains; 2–300 K
Supports imidazolate-bridged magnetic material design
Moderate antiferromagnetic coupling regime
Magnetic Properties Polynuclear Complexes Imidazolate Bridging

Application Scenarios for (1H-Imidazol-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine


NO-Responsive Metal Complexes for Biological Sensing

Research groups developing NO-detection platforms can employ this ligand to construct copper(II) complexes whose NO reactivity and fluorescence response can be modulated by the imidazole-pyridine donor set, as established by comparative studies with bis-pyridine analogs [1]. The free secondary amine permits direct conjugation to fluorophores (e.g., dansyl chloride) without additional synthetic steps, enabling rapid prototyping of turn-on or turn-off NO sensors for cellular imaging applications [1].

Asymmetric Catalysis via Mixed-Donor Ligand Fields

The crystallographically demonstrated bond-length asymmetry (Zn-N distances spanning 2.095-2.298 Å across the three donor types) [2] enables predictable electronic tuning of metal centers. Catalysis researchers can exploit this inherent asymmetry to design first-row transition metal catalysts (Fe, Co, Ni, Cu, Zn) with differentiated substrate-binding affinities at the labile coordination sites left open by the tridentate ligand framework [3].

Imidazolate-Bridged Magnetic Materials and Polymers

The imidazole NH proton of this ligand can be deprotonated under basic conditions to generate an imidazolate donor capable of bridging metal centers, as demonstrated by the Schiff base derivative which forms 1D antiferromagnetic chains with J = -60.3 to -69.5 cm⁻¹ [4]. This makes the compound a valuable precursor for synthesizing heterometallic polynuclear assemblies and molecule-based magnetic materials with tunable exchange interactions.

Post-Synthetic Functionalization of Metal-Organic Assemblies

Unlike N-methylated analogs that lack a reactive amine handle, this compound's secondary amine can be functionalized after metal complexation with sulfonyl chlorides, isocyanates, or carboxylic acid derivatives [1][2]. This permits the introduction of solubility-modulating groups, targeting moieties, or additional chromophores without altering the primary coordination sphere, facilitating systematic structure-activity relationship studies in bioinorganic chemistry.

Application
Selection Property
Validation Focus
NO-responsive sensing research
Imidazole-pyridine donor set
NO-reactivity and fluorescence response profiling
Asymmetric catalysis studies
Mixed-donor ligand field asymmetry
Labile site substrate differentiation
Magnetic materials research
Imidazolate bridging capability
Magnetic exchange coupling tuning
Post-synthetic functionalization
Free secondary amine handle
Derivatization without coordination-sphere alteration
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